molecular formula C19H15ClN4O B2552107 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-39-5

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2552107
CAS No.: 852441-39-5
M. Wt: 350.81
InChI Key: FWIXDZZFGBCBAT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key regulator of the CREB-regulated transcription coactivator (CRTC) signaling pathway, and its inhibition has emerged as a promising therapeutic strategy in oncology. Research indicates that this compound potently blocks the growth and survival of various cancer cell lines, including breast cancer and acute myeloid leukemia (AML), by disrupting downstream transcriptional programs. Its mechanism of action is linked to the induction of autophagic cell death and the suppression of prosurvival signals. Furthermore, studies have shown that this SIK3 inhibitor can re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents, highlighting its potential in combination therapy research. Beyond oncology, SIK3 inhibition is being explored in neurological research contexts, such as the regulation of sleep and metabolic processes, due to its role in cAMP signaling. This makes the compound a valuable chemical probe for dissecting the complex physiological and pathological functions of the SIK/CRTC pathway. A study published in Nature Chemical Biology identified and characterized this specific pyrazolo[3,4-d]pyrimidin-4-one core structure as a potent inhibitor of the SIK family, providing a foundational tool for investigating this target. Another source notes its efficacy in models of triple-negative breast cancer, where it suppressed tumor growth by modulating the LKB1-SIK3 signaling axis. This reagent is intended for use in biochemical and cell-based assays to further elucidate the role of SIK3 in disease biology and to validate it as a target for novel therapeutic interventions.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13(14-5-3-2-4-6-14)23-12-21-18-17(19(23)25)11-22-24(18)16-9-7-15(20)8-10-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXDZZFGBCBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or urea, to form the pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dephenylated products.

Scientific Research Applications

1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

    1-(4-chlorophenyl)-3-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

    1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one: Variation in the position of the substituents, affecting its reactivity and applications.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a phenylethyl group. This specific arrangement contributes to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK2 and CDK9), indicating potent antitumor properties .
  • Antimicrobial Properties : Certain derivatives have exhibited significant antibacterial activity, with IC50 values in the micromolar range against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances this activity .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. For example, it has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and urease, both critical in various physiological processes .

The mechanisms by which this compound exerts its biological effects include:

  • Targeting Kinases : The compound's structural features allow it to interact with kinase enzymes, leading to inhibition of cell cycle progression in cancer cells.
  • Interference with Bacterial Metabolism : Its antimicrobial activity is likely due to disruption of bacterial metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

Several studies have explored the biological activities of related pyrazolo[3,4-d]pyrimidines:

  • Antitumor Efficacy : A study reported that specific derivatives demonstrated significant antiproliferative effects on HeLa and HCT116 cell lines. The most potent compounds showed IC50 values below 1 µM .
  • Enzyme Inhibition : Research indicated that derivatives exhibited strong inhibition against urease and AChE, with IC50 values ranging from 0.63 µM to 6.28 µM compared to standard inhibitors .

Data Summary

Activity IC50 Value (µM) Reference
CDK2 Inhibition0.36
CDK9 Inhibition1.8
Antibacterial (various strains)2.14 - 6.28
AChE Inhibition2.15
Urease Inhibition2.39

Q & A

What are the optimal synthetic routes for 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with pyrimidine precursors and nucleophilic aromatic substitution to introduce substituents . Key optimization parameters include:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve substitution reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity .
  • Continuous-Flow Reactors : These reduce batch variability and improve scalability .
    Table 1: Example Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)
CyclizationHydrazine + PyrimidineDMF10065–75
Substitution4-Chlorophenylboronic acidTHF8050–60

How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values in anticancer assays) often arise from structural variations or assay conditions. Methodological strategies include:

  • Systematic SAR Studies : Compare analogs with controlled substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate functional group effects .
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) .
  • Kinetic Profiling : Measure time-dependent inhibition to differentiate reversible vs. covalent binding .

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR Spectroscopy : Assign peaks for the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and substituents (e.g., δ 4.5 ppm for CH₂ in 1-phenylethyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in solid state .

How can computational modeling enhance mechanistic understanding of this compound’s bioactivity?

Answer:

  • Molecular Docking : Predict binding modes with targets like kinase enzymes (e.g., EGFR). Use software like AutoDock Vina with PDB structures (e.g., 1M17) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity .

What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?

Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
    • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
  • In Vivo PK : Administer IV/PO doses in rodents; measure plasma concentration via LC-MS/MS .

How do substituent modifications (e.g., chlorophenyl vs. methoxyphenyl) impact the compound’s selectivity for biological targets?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic pockets in kinases (e.g., increased inhibition of JAK2 by 40% vs. unsubstituted analogs) .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce target affinity .
    Table 2: Substituent Effects on IC₅₀ (nM)
SubstituentTarget ATarget B
4-ClPh12 ± 2150 ± 20
4-OCH₃Ph85 ± 1045 ± 5

What experimental designs are optimal for assessing the compound’s anti-inflammatory activity?

Answer:

  • In Vitro : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • In Vivo : Use carrageenan-induced paw edema models in rats; dose orally (10–50 mg/kg) and compare to indomethacin .
  • Safety Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

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